1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a propoxy chain ending with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key steps:
Iodination of Benzene: The initial step involves the iodination of benzene to form iodobenzene. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Formation of 4-Iodophenol: Iodobenzene is then converted to 4-iodophenol through a hydroxylation reaction.
Etherification: The 4-iodophenol undergoes an etherification reaction with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.
Scientific Research Applications
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The iodine atom and the aromatic ether structure allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-phenoxybenzene: Similar structure but lacks the propoxy and methoxy groups.
4-Iodo-2-methoxyphenol: Contains a methoxy group but differs in the position of the iodine atom and lacks the propoxy chain.
1-Iodo-4-(4-methoxyphenoxy)benzene: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO3/c1-18-15-5-2-3-6-16(15)20-12-4-11-19-14-9-7-13(17)8-10-14/h2-3,5-10H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORYHBOZGYRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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